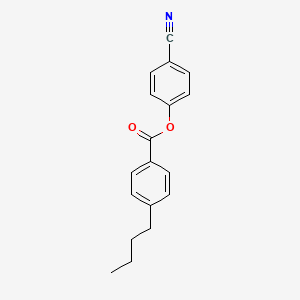

4-Cyanophenyl 4-butylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFASOUJIKXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068130 | |

| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38690-77-6 | |

| Record name | 4-Cyanophenyl 4-butylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenyl 4-butylbenzoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-cyanophenyl 4-butylbenzoate. While this molecule is primarily recognized for its application in liquid crystal technologies, this guide also explores the broader context of liquid crystals in pharmaceutical sciences, offering insights for researchers in drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a central benzoate core linking a 4-cyanophenyl group and a 4-butylphenyl group. The presence of the polar cyano group and the nonpolar butyl chain contributes to its mesogenic properties, allowing it to form liquid crystal phases under specific temperature ranges.

Chemical Structure:

A simplified representation of the ester linkage and the cyano group.

Molecular Identifiers:

-

IUPAC Name: this compound

-

SMILES: CCCCc1ccc(cc1)C(=O)Oc1ccc(C#N)cc1[3]

-

InChI: InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Weight | 279.34 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 67-69 °C | [2] |

| Boiling Point (Predicted) | 441.9 ± 38.0 °C | [2] |

| LogP (Predicted) | 4.9129 | [3] |

| Polar Surface Area | 37.673 Ų | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through esterification. Two common protocols are the Fischer-Speier esterification and the Schotten-Baumann reaction.

Experimental Protocol: Fischer-Speier Esterification

This acid-catalyzed method involves the reaction of 4-butylbenzoic acid with 4-cyanophenol.

Materials:

-

4-butylbenzoic acid

-

4-cyanophenol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Toluene or xylene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid and a 1.2 molar equivalent of 4-cyanophenol.[5]

-

Add toluene or xylene as the solvent to facilitate azeotropic removal of water.

-

Add a catalytic amount of concentrated sulfuric acid (0.5–2 mol%) or p-toluenesulfonic acid (2 mol%).[5]

-

Heat the reaction mixture to reflux (110–120 °C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.[5] The reaction is typically complete within 10-24 hours.[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound with a purity of >98%.[5]

Experimental Protocol: Schotten-Baumann Reaction

This method utilizes an acyl chloride and a phenol in the presence of a base.

Materials:

-

4-butylbenzoyl chloride

-

4-cyanophenol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide in a beaker placed in an ice bath (0–5 °C).[5]

-

In a separate flask, dissolve 4-butylbenzoyl chloride in dichloromethane.

-

Add the 4-butylbenzoyl chloride solution dropwise to the stirred 4-cyanophenol solution while maintaining the temperature below 5 °C.[5]

-

Continue stirring vigorously for 1-2 hours at low temperature.

-

Separate the organic layer and wash it with dilute hydrochloric acid, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While detailed spectra are available through specialized databases, a summary of expected characteristics is provided below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the two phenyl rings, the methylene protons of the butyl chain, and the terminal methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.[6]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C-O stretch of the ester.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[1]

Relevance to Drug Development: The Role of Liquid Crystals

While this compound itself has no reported direct biological activity, its identity as a liquid crystal places it within a class of materials with emerging applications in the pharmaceutical sciences.[7] Liquid crystalline nanostructures are being explored as advanced drug delivery systems and vaccine platforms.[8][9]

The unique properties of liquid crystals, such as their ordered yet fluid nature, allow for the encapsulation and controlled release of therapeutic agents.[7] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create nanostructures like cubosomes and hexosomes that can carry a variety of drug molecules.[8][9]

Furthermore, liquid crystals are utilized in the development of highly sensitive biosensors.[10][11] These sensors can detect specific biological events, such as protein binding, which can be valuable in diagnostics and drug discovery.[10]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications of Liquid Crystals in Drug Delivery

Caption: Potential applications of liquid crystals in drug delivery and biosensing.

References

- 1. Benzoic acid, 4-butyl-, 4-cyanophenyl ester [webbook.nist.gov]

- 2. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. PubChemLite - this compound (C18H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. Buy [4-(4-cyanophenyl)phenyl] 4-butylbenzoate (EVT-15259553) [evitachem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. eprajournals.com [eprajournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Butylbenzoic Acid 4-Cyanophenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for 4-Butylbenzoic Acid 4-Cyanophenyl Ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.

Spectroscopic Data

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment (Predicted) | Data Source |

| ~165 | C=O (Ester carbonyl) | SpectraBase[1][2] |

| ~154 | C-O (Ester, cyanophenyl ring) | SpectraBase[1][2] |

| ~145 | C-C=O (Butylbenzoyl ring) | SpectraBase[1][2] |

| ~134 | Aromatic C-H (Cyanophenyl ring) | SpectraBase[1][2] |

| ~132 | Aromatic C-H (Butylbenzoyl ring) | SpectraBase[1][2] |

| ~130 | Aromatic C-H (Butylbenzoyl ring) | SpectraBase[1][2] |

| ~128 | Aromatic C-CN (Cyanophenyl ring) | SpectraBase[1][2] |

| ~122 | Aromatic C-H (Cyanophenyl ring) | SpectraBase[1][2] |

| ~118 | C≡N (Nitrile) | SpectraBase[1][2] |

| ~110 | Aromatic C-CN (Cyanophenyl ring) | SpectraBase[1][2] |

| ~36 | -CH₂- (Butyl group, adjacent to ring) | SpectraBase[1][2] |

| ~33 | -CH₂- (Butyl group) | SpectraBase[1][2] |

| ~22 | -CH₂- (Butyl group) | SpectraBase[1][2] |

| ~14 | -CH₃ (Butyl group) | SpectraBase[1][2] |

Note: The full ¹³C NMR spectrum for 4-Cyanophenyl 4-n-butylbenzoate is available on SpectraBase, but requires a subscription for complete access. The assignments are predicted based on chemical shift theory and data for similar structures.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Reference Compound: Butyl 4-methylbenzoate)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (on Butyl 4-methylbenzoate) | Data Source |

| 7.95 | Doublet | 2H | Aromatic H (ortho to C=O) | The Royal Society of Chemistry[3] |

| 7.24 | Doublet | 2H | Aromatic H (meta to C=O) | The Royal Society of Chemistry[3] |

| 4.33 | Triplet | 2H | -O-CH₂- (Butyl group) | The Royal Society of Chemistry[3] |

| 1.78 - 1.63 | Multiplet | 2H | -CH₂- (Butyl group) | The Royal Society of Chemistry[3] |

| 1.52 - 1.41 | Multiplet | 2H | -CH₂- (Butyl group) | The Royal Society of Chemistry[3] |

| 1.01 - 0.94 | Multiplet | 3H | -CH₃ (Butyl group) | The Royal Society of Chemistry[3] |

Note: This data is for Butyl 4-methylbenzoate, a structurally similar compound. The aromatic protons of 4-Butylbenzoic Acid 4-Cyanophenyl Ester are expected to show a more complex pattern due to the two different phenyl rings. The signals for the butyl group are expected to be very similar.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Predicted and from a Related Compound)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Data Source (for related compound) |

| ~2230 | C≡N Stretch (Nitrile) | ResearchGate[4] |

| ~1740 | C=O Stretch (Ester) | ResearchGate[4] |

| ~1600, ~1480 | C=C Stretch (Aromatic rings) | ResearchGate[4] |

| ~1270 | C-O Stretch (Ester) | ResearchGate[4] |

| ~2960-2850 | C-H Stretch (Aliphatic - butyl group) | General IR tables |

| ~3100-3000 | C-H Stretch (Aromatic) | General IR tables |

Note: The listed wavenumbers are based on typical values for these functional groups and data from the FT-IR spectrum of a more complex, but structurally related molecule, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| Adduct | Predicted m/z |

| [M+H]⁺ | 280.13320 |

| [M+Na]⁺ | 302.11514 |

| [M-H]⁻ | 278.11864 |

| [M+NH₄]⁺ | 297.15974 |

Data Source: PubChemLite[5]

Experimental Protocol: Synthesis via Steglich Esterification

The synthesis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester can be effectively achieved through a Steglich esterification, a mild and efficient method for forming ester bonds.

Reaction Scheme:

4-Butylbenzoic Acid + 4-Cyanophenol --(DCC, DMAP)--> 4-Butylbenzoic Acid 4-Cyanophenyl Ester

Materials:

-

4-Butylbenzoic Acid

-

4-Cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask, add 4-butylbenzoic acid (1.0 eq) and 4-cyanophenol (1.0-1.2 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester.

Caption: Synthetic pathway for 4-Butylbenzoic Acid 4-Cyanophenyl Ester.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Nematic Phase Transition of 4-Cyanophenyl 4-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematic phase transition of the liquid crystal compound 4-Cyanophenyl 4-butylbenzoate. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows for the characterization of this material.

Core Concepts: Nematic Phase and Phase Transitions

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The nematic phase is one of the most common and simplest liquid crystal phases, characterized by molecules that have long-range orientational order but no long-range positional order. This means the molecules tend to point in the same direction, on average, but are free to move around as in a liquid.

The transition from a more ordered state (crystalline solid) to the nematic phase and subsequently to a disordered state (isotropic liquid) is triggered by changes in temperature. The temperatures at which these transitions occur are critical parameters for the application of liquid crystals in various technologies, including displays, sensors, and smart windows. The transition from the nematic to the isotropic phase is known as the clearing point.

Quantitative Data: Phase Transition Temperatures

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 67-69 °C | [1] |

For comparison, the phase transition temperatures of the closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, are provided below. This data can offer an approximation of the expected thermal behavior.

Table 2: Phase Transition Data for 4-cyano-3-fluorophenyl 4-butylbenzoate

| Transition | Temperature (K) | Temperature (°C) | Enthalpy (J/mol) | Entropy (J/K·mol) | Reference |

| Glass Transition (Tg) | 210 | -63.15 | - | - | [2] |

| Crystal II Fusion (Tfus) | 286 | 12.85 | - | - | [2] |

| Crystal I Fusion (Tfus) | 288.43 | 15.28 | 22220 | 76.91 | [2] |

| Nematic Clearing (Tc) | 279.4 | 6.25 | 526 | 1.88 | [2] |

Experimental Protocols for Characterization

The characterization of the phase transitions of liquid crystalline materials like this compound typically involves several standard analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the furnace is ramped up and/or down at a controlled rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the phase transitions.

-

The heat flow to the sample relative to the reference is monitored. Endothermic or exothermic peaks in the heat flow curve indicate phase transitions.

-

The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually observe the different liquid crystal phases and their transitions.

Methodology:

-

A small amount of the this compound sample is placed on a clean glass microscope slide.

-

A cover slip is placed over the sample, and it is gently pressed to create a thin film.

-

The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise control of the sample temperature.

-

The sample is observed through the microscope with crossed polarizers as the temperature is slowly increased or decreased.

-

Different liquid crystal phases will exhibit characteristic optical textures. For example, the nematic phase often shows a Schlieren or marbled texture. The isotropic liquid phase will appear dark under crossed polarizers.

-

The temperatures at which these textures change are recorded as the phase transition temperatures.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a liquid crystal like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has summarized the available information on the nematic phase transition of this compound. While a definitive nematic clearing point has not been reported in the reviewed literature, the provided melting point and data from a closely related fluorinated analog offer valuable insights. The detailed experimental protocols for DSC and POM, along with the logical workflow diagram, provide a solid foundation for researchers and professionals to characterize the mesomorphic properties of this and similar liquid crystalline materials. Further experimental investigation is required to precisely determine the nematic phase range of this compound.

References

Thermodynamic Properties of 4-Cyanophenyl 4-butylbenzoate Liquid Crystal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of the nematic liquid crystal, 4-Cyanophenyl 4-butylbenzoate. This document summarizes key thermodynamic data, details common experimental protocols for its characterization, and presents visual representations of its phase transitions and experimental workflows. The information is intended to support research and development activities where the precise thermal behavior of liquid crystalline materials is critical.

Core Thermodynamic Data

The melting point of this compound, marking the transition from the crystalline to the nematic phase, is reported to be in the range of 67-69 °C. For a more comprehensive understanding, the thermodynamic data for a closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, is presented below as a reference. This fluorinated analogue has been extensively studied and its properties are expected to be comparable.

| Property | Value (for 4-cyano-3-fluorophenyl 4-butylbenzoate) | Unit |

| Melting Temperature (Tfus) | 288.43 | K |

| Enthalpy of Fusion (ΔHfus) | 22.22 | kJ·mol⁻¹ |

| Entropy of Fusion (ΔSfus) | 76.91 | J·K⁻¹·mol⁻¹ |

| Nematic-Isotropic Temperature (TNI) | 279.4 | K |

| Enthalpy of Clearing (ΔHNI) | 526 | J·mol⁻¹ |

| Entropy of Clearing (ΔSNI) | 1.88 | J·K⁻¹·mol⁻¹ |

Note: The data presented is for the fluorinated analogue and should be used as an estimation for this compound.

Experimental Protocols

The characterization of the thermodynamic properties of liquid crystals such as this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[1]

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from room temperature to a point above its isotropic clearing temperature, followed by a controlled cooling cycle. A heating/cooling rate of 10 °C/min is commonly used.[2]

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Endothermic peaks on the heating curve and exothermic peaks on the cooling curve correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak provides the enthalpy of the transition (ΔH). The entropy of the transition (ΔS) can then be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Polarizing Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases and to determine the phase transition temperatures by observing changes in the material's texture.[2]

Methodology:

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed over the sample, which is then heated to its isotropic phase to ensure a thin, uniform film.

-

Hot Stage Setup: The slide is mounted on a hot stage, which allows for precise temperature control and variation.

-

Observation: The sample is observed through a polarizing microscope with crossed polarizers.

-

Texture Identification: As the sample is cooled from the isotropic liquid, the appearance of a birefringent texture (e.g., a Schlieren or marbled texture) indicates the formation of the nematic phase.[2] The temperature at which this occurs is the nematic-isotropic transition temperature (TNI). Upon further cooling, the crystallization of the material is observed. The textures of the different phases are recorded as a function of temperature.

Visualizations

Phase Transition Pathway

The following diagram illustrates the sequence of phase transitions for a typical nematic liquid crystal like this compound upon heating and cooling.

Caption: Phase transitions of this compound.

Experimental Workflow for Thermodynamic Characterization

This diagram outlines the typical workflow for the thermodynamic analysis of a liquid crystal sample.

References

An In-depth Technical Guide to 4-Cyanophenyl 4-n-butylbenzoate (CAS Number 38690-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl 4-n-butylbenzoate, identified by CAS number 38690-77-6, is a liquid crystal intermediate.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known hazards. While primarily utilized in the field of materials science for the development of liquid crystal displays, this document also explores potential biological implications relevant to drug development professionals by examining the toxicological profiles of its constituent chemical classes.

Chemical and Physical Properties

4-Cyanophenyl 4-n-butylbenzoate is a white crystalline solid at room temperature.[2] Its core structure consists of a 4-cyanophenyl group ester-linked to a 4-n-butylbenzoate moiety. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-cyanophenyl 4-butylbenzoate | [3] |

| CAS Number | 38690-77-6 | [4] |

| Molecular Formula | C₁₈H₁₇NO₂ | [2] |

| Molecular Weight | 279.34 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 67 - 69 °C | [2] |

| Boiling Point | No information available | [2] |

| Solubility | Limited solubility in water | [1] |

Synthesis and Purification

The primary synthetic route to 4-Cyanophenyl 4-n-butylbenzoate is through a Fischer-Speier esterification reaction between 4-butylbenzoic acid and 4-cyanophenol.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of 4-Cyanophenyl 4-n-butylbenzoate.

Materials:

-

4-butylbenzoic acid

-

4-cyanophenol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid and 4-cyanophenol in a 1:1 molar ratio.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

The crude 4-Cyanophenyl 4-n-butylbenzoate can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add deionized water until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Synthesis workflow for 4-Cyanophenyl 4-n-butylbenzoate.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and purity assessment of 4-Cyanophenyl 4-n-butylbenzoate.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the compound.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the aliphatic protons of the butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butyl chain. |

| FTIR (cm⁻¹) | Characteristic peaks for the C≡N stretch (nitrile), C=O stretch (ester), C-O stretch (ester), and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column is appropriate.

-

Carrier Gas: Helium.

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometry to identify the compound and its fragmentation pattern.

Analytical workflow for compound characterization.

Hazards and Toxicological Information

The safety data sheet for 4-Cyanophenyl 4-n-butylbenzoate indicates several potential hazards.[2]

Known Hazards

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |

There is no data available regarding the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of 4-Cyanophenyl 4-n-butylbenzoate.[2]

Potential Biological Implications for Drug Development

Given the lack of specific biological data for 4-Cyanophenyl 4-n-butylbenzoate, it is prudent for drug development professionals to consider the toxicological profiles of its constituent chemical classes: cyanophenyl compounds and benzoate esters.

Cyanophenyl Compounds: The cyano group can be metabolized in vivo to release cyanide, which is a potent inhibitor of cellular respiration. However, the rate and extent of this metabolic conversion can vary significantly depending on the overall molecular structure.

Benzoate Esters: Benzoate esters are widely used in the food and pharmaceutical industries as preservatives. While generally regarded as safe at low concentrations, some studies have indicated that benzoates can induce oxidative stress and have cytotoxic effects at higher concentrations.

Liquid Crystals in Biological Systems: The primary application of this compound is in liquid crystals. While many liquid crystal materials are designed for electronic applications, there is growing interest in their use in biological systems for applications such as biosensors and drug delivery. The biocompatibility of liquid crystal materials is an active area of research, and it is crucial to evaluate the potential for leachables or degradation products to interact with biological systems.

Hazard and biological consideration flowchart.

Conclusion

4-Cyanophenyl 4-n-butylbenzoate is a well-characterized liquid crystal intermediate with established synthetic and analytical methods. Its primary hazards are related to acute toxicity and irritation. For professionals in drug development, while direct biological data is lacking, an understanding of the potential toxicities associated with its cyanophenyl and benzoate moieties is essential for risk assessment, particularly if this compound or similar structures are considered for any application with potential for human exposure. Further research into the biocompatibility and metabolism of such liquid crystal materials is warranted to fully assess their potential in biomedical applications.

References

- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Crystal Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis of C18H17NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for key isomers of the molecular formula C18H17NO2. This class of compounds, primarily encompassing substituted acetamide and acrylamide derivatives, has garnered interest in medicinal chemistry due to their potential biological activities. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic routes and potential biological interactions.

Core Synthesis Pathways: Amide Bond Formation

The principal synthetic strategy for accessing C18H17NO2 acetamide isomers revolves around the formation of an amide bond between a carboxylic acid and an amine. Two prevalent methods for this transformation are the use of coupling agents and the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

N-(4-methoxybenzyl)-2-phenylacetamide

This isomer can be synthesized through the reaction of phenylacetic acid and 4-methoxybenzylamine. A common and efficient method involves the use of a coupling agent to facilitate the amide bond formation.

Experimental Protocol:

A general procedure for the synthesis of N-substituted phenylacetamides involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

-

Materials: Phenylacetic acid, 4-methoxybenzylamine, EDC, HOBt, Acetonitrile, Ethyl acetate, Sodium bicarbonate solution, Dilute sulfuric acid, Brine.

-

Procedure:

-

To a stirred solution of phenylacetic acid (1.0 eq) in acetonitrile, EDC (1.1 eq) and HOBt (1.1 eq) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

4-methoxybenzylamine (1.0 eq) is added to the reaction mixture.

-

The reaction is stirred for an additional 24 hours at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the acetonitrile is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed successively with sodium bicarbonate solution, dilute sulfuric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography or recrystallization to afford pure N-(4-methoxybenzyl)-2-phenylacetamide.

-

Quantitative Data Summary:

| Reactant A | Reactant B | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) |

| Phenylacetic acid | 4-methoxybenzylamine | EDC, HOBt | Acetonitrile | 24 | 60-80 |

Note: Yields are typical and may vary based on specific reaction conditions and purification methods.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of N-(4-methoxybenzyl)-2-phenylacetamide.

2-(4-methoxyphenyl)-N-p-tolylacetamide

This isomer is synthesized from 4-methoxyphenylacetic acid and p-toluidine. A similar amide coupling strategy can be employed.

Experimental Protocol:

-

Materials: 4-methoxyphenylacetic acid, p-toluidine, Thionyl chloride (SOCl2) or Oxalyl chloride, Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure (via Acyl Chloride):

-

A solution of 4-methoxyphenylacetic acid (1.0 eq) in dry DCM is treated with thionyl chloride or oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The excess thionyl chloride/oxalyl chloride and solvent are removed under reduced pressure.

-

The crude acyl chloride is redissolved in dry DCM.

-

In a separate flask, a solution of p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dry DCM is prepared and cooled in an ice bath.

-

The solution of the acyl chloride is added dropwise to the amine solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water, dilute HCl, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data Summary:

| Reactant A | Reactant B | Activating Agent | Solvent | Reaction Time (h) | Yield (%) |

| 4-methoxyphenylacetic acid | p-toluidine | Thionyl Chloride | DCM | 4-6 | 70-90 |

Note: Yields are typical and may vary based on specific reaction conditions and purification methods.

Synthesis Pathway Diagram:

Caption: Synthesis of 2-(4-methoxyphenyl)-N-p-tolylacetamide via the acyl chloride method.

Biological Activities and Potential Signaling Pathways

While specific signaling pathways for many C18H17NO2 isomers are not extensively characterized, related acetamide derivatives have shown promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, derivatives of 2-phenylacetamide have been investigated for their cytotoxic effects on various cancer cell lines.

The anticancer activity of some acetamide derivatives is hypothesized to involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. One potential mechanism could be the modulation of signaling pathways involved in cancer cell survival and growth.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical mechanism of anticancer activity for a C18H17NO2 isomer.

Conclusion

The synthesis of C18H17NO2 isomers, particularly substituted acetamides, is readily achievable through established amide bond formation methodologies. The choice of synthetic route, whether through coupling agents or acyl chloride intermediates, can be tailored based on substrate availability and desired reaction conditions. The preliminary biological data on related compounds suggest that this chemical scaffold holds promise for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to elucidate the key structural features responsible for their biological effects and to optimize their therapeutic potential.

Polymorphism in 4-Cyanophenyl 4-butylbenzoate Analogue Crystals: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific data on the polymorphism of 4-Cyanophenyl 4-butylbenzoate. This technical guide therefore utilizes the closely related and well-documented compound, 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) , as a proxy to illustrate the principles and techniques relevant to the study of polymorphism in this class of materials. The complex phase behavior of 4CFPB provides a strong model for the potential polymorphic characteristics of its non-fluorinated analogue.

Introduction to Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[1] These distinct forms, known as polymorphs, can exhibit significant differences in their physicochemical properties, including melting point, solubility, stability, and spectroscopic signatures. For researchers and drug development professionals, understanding and controlling polymorphism is critical, as an unintended polymorphic transformation can impact a product's efficacy, safety, and shelf-life. Liquid crystalline materials, such as the benzoates discussed herein, often exhibit a rich and complex polymorphism that includes both crystalline and liquid crystal (mesophase) forms.

This guide provides an in-depth overview of the known polymorphic behavior of 4-cyano-3-fluorophenyl 4-butylbenzoate and the experimental protocols used for its characterization.

Quantitative Data on the Polymorphs of 4-cyano-3-fluorophenyl 4-butylbenzoate

The polymorphism of 4CFPB has been elucidated through a combination of adiabatic calorimetry, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[2] The compound is known to exhibit at least four crystalline forms (Cr I, Cr II, Cr III, Cr IV), a nematic liquid crystal phase, and a glass transition of the nematic phase.[2]

Thermal Properties of Identified Phases

The following table summarizes the key thermodynamic data associated with the various phases and transitions of 4CFPB. This data is crucial for understanding the stability relationships between the different forms.

| Phase/Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) | Notes |

| Crystal I (Stable) | ||||

| Fusion (Tfus) | 288.43 K | 22.22 kJ·mol⁻¹ | 76.91 J·K⁻¹·mol⁻¹ | Stable crystalline form.[2] |

| Solid-Solid Transition | 248.8 K | - | - | Detected by adiabatic calorimetry.[2] |

| Crystal II (Metastable) | ||||

| Fusion (Tfus) | 286 K | - | - | A metastable crystalline form.[2] |

| Crystal III | ||||

| Fusion (Tfus) | 303.93 K | - | - | [2] |

| Solid-Solid Transition 1 | 121.6 K | - | - | [2] |

| Solid-Solid Transition 2 | 178.7 K | - | - | [2] |

| Crystal IV | ||||

| Cr IV to Nematic (Ttrs) | 287.35 K | - | - | [2] |

| Nematic Phase | ||||

| Clearing (N to Isotropic) | 279.4 K | 526 J·mol⁻¹ | 1.88 J·K⁻¹·mol⁻¹ | Transition from nematic liquid crystal to isotropic liquid.[2] |

| Glass Transition (Tg) | ~210 K | - | - | Vitrification of the supercooled nematic phase.[2] |

Data sourced from studies on 4-cyano-3-fluorophenyl 4-butylbenzoate.[2]

Experimental Protocols

The characterization of polymorphic systems requires a combination of analytical techniques to probe the thermodynamic, structural, and spectroscopic properties of the material.

Calorimetric Analysis

3.1.1 Adiabatic Calorimetry Adiabatic calorimetry is a high-precision technique used to measure the heat capacity of a substance as a function of temperature. It is instrumental in detecting subtle solid-solid phase transitions and accurately determining the thermodynamic functions of different phases.

-

Methodology: A precisely weighed sample is placed in a calorimeter cell under vacuum or an inert atmosphere. Heat is supplied in small, known increments, and the resulting temperature increase is measured once thermal equilibrium is reached. The heat capacity is calculated from the amount of heat supplied and the temperature change. Measurements are typically conducted over a wide temperature range (e.g., 5 K to 360 K) to map the complete thermodynamic profile of the material.[2]

3.1.2 Differential Scanning Calorimetry (DSC) DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is used to determine transition temperatures (melting, crystallization) and their associated enthalpies.

-

Methodology: A small amount of the sample (typically 1-10 mg) is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC furnace. The furnace is then heated or cooled at a controlled rate (e.g., 0.5 - 50 K/min).[2] The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the resulting thermogram.

Structural Analysis

3.2.1 X-ray Diffractometry (XRD) XRD is the definitive method for identifying and characterizing different crystalline polymorphs. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure.

-

Methodology: A powdered sample is placed on a sample holder. A monochromatic X-ray beam is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram contains a series of peaks at specific angles, which are determined by the crystal's unit cell dimensions and space group. Simultaneous XRD-DSC experiments can also be performed to correlate structural changes with thermal events.[2]

Microscopic Analysis

3.3.1 Polarized Optical Microscopy (POM) POM is used to visualize the different phases and their transformations, particularly for liquid crystalline materials. Anisotropic materials, like liquid crystals and most crystalline solids, are birefringent and produce characteristic textures when viewed between crossed polarizers.

-

Methodology: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is situated on a hot/cold stage, allowing for precise temperature control. The sample is observed through a microscope equipped with a pair of crossed polarizers. As the temperature is changed, transformations between different phases (e.g., crystalline to nematic, nematic to isotropic) can be visually identified by changes in texture and birefringence.[2]

Visualizations

Phase Transition Pathway for 4-cyano-3-fluorophenyl 4-butylbenzoate

The following diagram illustrates the relationship between the different phases identified for 4CFPB upon heating.

Caption: Phase transitions of 4-cyano-3-fluorophenyl 4-butylbenzoate.

Experimental Workflow for Polymorph Characterization

This diagram outlines a typical workflow for the comprehensive investigation of polymorphism in a new material.

Caption: General experimental workflow for polymorphic investigation.

References

Technical Guide: Dielectric Anisotropy of Cyanophenyl Benzoate Liquid Crystals

Disclaimer: This technical guide focuses on the dielectric anisotropy of cyanophenyl benzoate liquid crystals. Due to the limited availability of public data on 4-Cyanophenyl 4-butylbenzoate, this document utilizes its close structural analog, 4-cyano-3-fluorophenyl 4-butylbenzoate , as a primary example for quantitative analysis and experimental protocols. The fluorine substitution is expected to influence the magnitude of the dielectric anisotropy and other physical properties.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. A key characteristic of many liquid crystals, particularly those used in display technologies, is their dielectric anisotropy (Δε). This property describes the difference in the material's dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. The magnitude and sign of Δε are critical for the operation of liquid crystal displays (LCDs) and other electro-optic devices. This compound and its derivatives are calamitic (rod-shaped) liquid crystals known for their application in nematic liquid crystal mixtures. The presence of a strong cyano (-CN) group results in a large dipole moment, which significantly contributes to a positive dielectric anisotropy.[1]

This guide provides an in-depth overview of the dielectric anisotropy of 4-cyano-3-fluorophenyl 4-butylbenzoate, including quantitative data from dielectric spectroscopy studies, detailed experimental methodologies for its characterization, and a discussion of the underlying molecular dynamics.

Quantitative Data: Dielectric Properties of 4-cyano-3-fluorophenyl 4-butylbenzoate

The dielectric properties of 4-cyano-3-fluorophenyl 4-butylbenzoate have been investigated under varying temperature and pressure conditions. The following tables summarize key findings from dielectric relaxation spectroscopy (DRS) studies.

Table 1: Dielectric Permittivity and Relaxation Parameters at 220 MPa

| Temperature (K) | Relaxation Time (τ) (s) | Dielectric Strength (Δε) | High Frequency Limit of Dielectric Permittivity (ε∞) |

| 281 | 1.0 x 10⁻⁵ | 7.5 | 3.5 |

| 271 | 1.0 x 10⁻⁴ | 8.0 | 3.5 |

| 261 | 1.0 x 10⁻³ | 8.5 | 3.5 |

| 256 | 1.0 x 10⁻² | 8.8 | 3.5 |

Note: Data is for the primary α-relaxation process associated with the reorientation of molecules around their short axes.

Table 2: Dipole Moment Components

| Dipole Moment Component | Calculated Value (D) |

| µx | 2.02 |

| µy | 0.26 |

| µz | 2.14 |

| Total (µ) | 2.95 |

Calculated by semi-empirical quantum chemistry parameterized model number 3 (PM3) method.

Experimental Protocols

The characterization of dielectric anisotropy in nematic liquid crystals involves precise measurements of capacitance in a specially designed liquid crystal cell.

Sample Preparation and Cell Assembly

-

Liquid Crystal Cell: A parallel-plate capacitor-type cell is used. The substrates are typically glass coated with a transparent conductive layer, such as Indium Tin Oxide (ITO).

-

Alignment Layer: To achieve uniform planar (for ε∥) or homeotropic (for ε⊥) alignment of the liquid crystal molecules, a thin alignment layer is coated onto the ITO surface. This can be a polymer like polyimide that is subsequently rubbed in a specific direction for planar alignment.

-

Cell Construction: The two substrates are assembled with a defined gap, maintained by spacers (e.g., silica beads or polymer films) of a known thickness (typically 6-12 µm).[2] The cell is then sealed, leaving small filling ports.

-

Filling: The liquid crystal material is introduced into the cell via capillary action in its isotropic phase (at an elevated temperature). The cell is then slowly cooled to the nematic phase to ensure a well-aligned monodomain structure.

Dielectric Spectroscopy Measurement

-

Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the filled liquid crystal cell over a range of frequencies (e.g., 100 Hz to 1 MHz).[2][3]

-

Measurement of ε⊥ (Perpendicular Permittivity):

-

A cell with homeotropic alignment is used, or a planar-aligned cell is oriented with the director perpendicular to the applied electric field.

-

A low-amplitude AC voltage is applied across the cell, and the capacitance (C⊥) is measured.

-

-

Measurement of ε∥ (Parallel Permittivity):

-

A cell with planar alignment is used, with the rubbing direction parallel to the applied electric field.

-

A low-amplitude AC voltage is applied, and the capacitance (C∥) is measured.

-

-

Calculation of Dielectric Permittivity: The real part of the dielectric permittivity (ε') is calculated using the formula:

-

ε' = (C * d) / (ε₀ * A)

-

Where:

-

C is the measured capacitance (C∥ or C⊥).

-

d is the cell gap thickness.

-

A is the area of the electrode.

-

ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

-

-

Calculation of Dielectric Anisotropy (Δε):

-

Δε = ε∥ - ε⊥

-

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in determining the dielectric anisotropy of a nematic liquid crystal.

Caption: Workflow for measuring dielectric anisotropy.

Caption: Molecular alignment for ε⊥ and ε∥ measurements.

Molecular Dynamics and Relaxation

Dielectric relaxation spectroscopy reveals insights into the molecular motions that contribute to the dielectric properties. For 4-cyano-3-fluorophenyl 4-butylbenzoate, two primary relaxation processes (α and β) are observed in the nematic phase.

-

α-Relaxation: This is a cooperative process associated with the reorientation of the molecules around their short axes. It is a dominant process and exhibits a non-Arrhenius temperature dependence, meaning the relaxation time does not follow a simple exponential relationship with temperature.

-

β-Relaxation: This is a faster, secondary relaxation process that follows an Arrhenius temperature dependence. It is attributed to more localized motions, such as intramolecular rotations or small-angle wobbling of the molecular axis.

The presence of these distinct relaxation processes highlights the complex molecular dynamics within the nematic phase of this liquid crystal.

Conclusion

The dielectric anisotropy of cyanophenyl benzoate liquid crystals is a fundamental property that underpins their use in a wide range of electro-optic applications. While specific quantitative data for this compound is scarce in publicly available literature, studies on its fluorinated analog, 4-cyano-3-fluorophenyl 4-butylbenzoate, provide valuable insights into the dielectric behavior of this class of materials. The experimental protocols outlined in this guide offer a standardized approach for the characterization of these properties, which is essential for the design and development of new liquid crystal mixtures and devices. Further research into the precise dielectric characteristics of non-fluorinated this compound would be beneficial for a more complete understanding of its potential applications.

References

An In-depth Technical Guide to the Electro-optical Characteristics of Pure 4-Cyanophenyl 4-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electro-optical characteristics of the nematic liquid crystal, 4-Cyanophenyl 4-butylbenzoate. While specific experimental data for this pure compound is not extensively available in public literature, this document details the essential experimental protocols required for its complete characterization. The methodologies outlined are standard within the field of liquid crystal research and provide a robust framework for obtaining the critical parameters that govern the material's performance in electro-optical applications.

Core Physical and Chemical Properties

This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a polar cyano group (-CN) and a semi-flexible butyl tail, is fundamental to its liquid crystalline behavior and electro-optical response. The cyano group, in particular, contributes to a strong positive dielectric anisotropy, a key property for many liquid crystal display (LCD) applications.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 38690-77-6 | [1] |

| Molecular Formula | C₁₈H₁₇NO₂ | [2] |

| Molecular Weight | 279.33 g/mol | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 441.9 ± 38.0 °C (Predicted) | [1] |

Electro-optical Characteristics: Data Summary

The following table summarizes the key electro-optical parameters for a nematic liquid crystal. The values for pure this compound would be determined using the experimental protocols detailed in the subsequent sections.

| Parameter | Symbol | Typical Units | Description |

| Birefringence | Δn | Dimensionless | The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. |

| Dielectric Anisotropy | Δε | Dimensionless | The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. |

| Splay Elastic Constant | K₁₁ | pN | The elastic constant associated with splay deformation. |

| Twist Elastic Constant | K₂₂ | pN | The elastic constant associated with twist deformation. |

| Bend Elastic Constant | K₃₃ | pN | The elastic constant associated with bend deformation. |

| Rotational Viscosity | γ₁ | mPa·s | A measure of the internal friction during the reorientation of the liquid crystal director. |

| Rise Time | τ_on | ms | The time taken for the liquid crystal to switch from the off-state to the on-state upon application of a voltage. |

| Decay Time | τ_off | ms | The time taken for the liquid crystal to relax back to the off-state after the voltage is removed. |

| Nematic-Isotropic Transition Temperature (Clearing Point) | T_NI | °C | The temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase. |

Experimental Protocols

Measurement of Birefringence (Δn)

Birefringence is a fundamental optical property of liquid crystals. A common and accurate method for its determination is through the use of an interferometric or polarization-based optical setup.[3][4]

Methodology:

-

Sample Preparation: A thin layer of this compound is sandwiched between two transparent conductive oxide (e.g., ITO) coated glass slides. The inner surfaces of the slides are treated with a polyimide alignment layer and rubbed to induce a planar alignment of the liquid crystal molecules. The cell thickness (d) is precisely measured using interferometry before filling.

-

Optical Setup: The liquid crystal cell is placed between two crossed polarizers. A monochromatic light source (e.g., a HeNe laser) is used for illumination.

-

Data Acquisition: A voltage is applied across the cell, causing the liquid crystal molecules to reorient. The intensity of the light transmitted through the setup is measured as a function of the applied voltage.

-

Calculation: The birefringence (Δn) can be calculated from the phase difference (δ) between the extraordinary and ordinary rays, which is determined from the transmitted intensity maxima and minima. The relationship is given by: Δn = (λ * δ) / (2 * π * d), where λ is the wavelength of the light.

References

Methodological & Application

Application Notes and Protocols: 4-Cyanophenyl 4-butylbenzoate in Liquid Crystal Display Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Cyanophenyl 4-butylbenzoate as a component in liquid crystal display (LCD) mixtures. This document outlines its key properties, its role in optimizing display performance, and detailed protocols for the characterization of liquid crystal mixtures containing this compound.

Introduction to this compound in LCDs

This compound is a calamitic (rod-shaped) liquid crystal material widely utilized as a component in nematic liquid crystal mixtures for various electro-optical applications, particularly in liquid crystal displays. Its molecular structure, featuring a rigid core, a flexible butyl tail, and a polar cyano end group, imparts desirable properties to the overall mixture, contributing to enhanced display performance.

The primary role of this compound in LCD mixtures is to help achieve a stable nematic phase over a broad temperature range.[1] The cyano group (-CN) at one end of the molecule creates a strong dipole moment, which is a key factor in producing the positive dielectric anisotropy required for the operation of twisted nematic (TN) and other field-effect LCDs.[1] This positive dielectric anisotropy allows the liquid crystal molecules to align with an applied electric field, enabling the switching between light-transmitting and light-blocking states.

Key Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₇NO₂ | Chemdiv |

| Molecular Weight | 279.34 g/mol | Chemdiv |

| CAS Number | 38690-77-6 | --- |

| Appearance | White crystalline solid | --- |

| Melting Point | 67-69 °C | --- |

| Nematic-Isotropic Transition (Clearing Point) | Not applicable (does not form a stable nematic phase on its own) | --- |

Role in Liquid Crystal Mixture Formulation

Impact on Electro-Optical Properties

The following table summarizes the expected qualitative and quantitative impact of adding 4-cyanophenyl 4-alkylbenzoates to a nematic liquid crystal host. The data presented is for the homologous series and serves to illustrate the general trends.

| Property | General Effect of Addition | Typical Values for 4-cyanophenyl 4-alkylbenzoate Series |

| Clearing Point (Tₙᵢ) | Increases the nematic-isotropic transition temperature of the mixture, thus widening the operational temperature range.[1] | The clearing point generally shows an odd-even effect with the alkyl chain length. |

| Dielectric Anisotropy (Δε) | Increases the positive dielectric anisotropy due to the strong dipole moment of the cyano group.[1] | Values can range from +10 to +20 or higher depending on the host mixture and concentration. |

| Birefringence (Δn) | Contributes to the overall birefringence of the mixture. The rigid core structure enhances the anisotropy of refractive indices.[1] | Typically in the range of 0.15 to 0.25. |

| Rotational Viscosity (γ₁) | Can increase the rotational viscosity, which may affect the response time.[1] | Varies significantly with temperature and alkyl chain length. |

| Response Time (τ) | The overall effect on response time is a trade-off between the increase in dielectric anisotropy (which tends to decrease response time) and the potential increase in viscosity (which tends to increase it).[1] | Response times are a critical parameter for display applications and are highly dependent on the final mixture composition and cell design. |

Experimental Protocols

This section provides detailed protocols for the characterization of a nematic liquid crystal mixture containing this compound.

Protocol for Measuring the Clearing Point (Nematic-Isotropic Transition Temperature)

This protocol describes the determination of the clearing point using differential scanning calorimetry (DSC).

Workflow for Clearing Point Measurement

Clearing Point Measurement Workflow

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate, typically 5 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The nematic-to-isotropic phase transition will appear as an endothermic peak on the DSC thermogram.

-

The temperature at the peak of this transition is taken as the clearing point (Tₙᵢ).

-

Protocol for Measuring Dielectric Anisotropy

This protocol outlines the measurement of the dielectric anisotropy (Δε) using a capacitance bridge.

Workflow for Dielectric Anisotropy Measurement

Dielectric Anisotropy Measurement Workflow

Methodology:

-

Cell Preparation:

-

Use a liquid crystal cell composed of two parallel glass plates coated with transparent indium tin oxide (ITO) electrodes.

-

For measuring ε⊥, the inner surfaces of the cell are treated to induce planar alignment (liquid crystal molecules parallel to the glass surface).

-

For measuring ε∥, the surfaces are treated for homeotropic alignment (molecules perpendicular to the surface).

-

Fill the cells with the liquid crystal mixture in its isotropic phase and then slowly cool to the nematic phase.

-

-

Capacitance Measurement:

-

Connect the filled cell to a precision LCR meter.

-

Apply a low-frequency AC voltage (typically 1 kHz) across the electrodes.

-

Measure the capacitance of the planar aligned cell to determine C⊥.

-

Measure the capacitance of the homeotropic aligned cell to determine C∥.

-

-

Calculation of Dielectric Anisotropy:

-

Calculate the dielectric permittivities using the formula ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area.

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

-

Protocol for Measuring Birefringence

This protocol describes the determination of birefringence (Δn) using an Abbe refractometer.

Methodology:

-

Sample Preparation:

-

A small drop of the liquid crystal mixture is placed on the prism of a temperature-controlled Abbe refractometer.

-

A polarizing film is placed on the eyepiece of the refractometer.

-

-

Refractive Index Measurement:

-

For measuring the ordinary refractive index (nₒ), orient the polarizer such that its transmission axis is perpendicular to the rubbing direction of a treated prism surface that aligns the liquid crystal.

-

Measure the refractive index at a specific wavelength (e.g., 589 nm).

-

For measuring the extraordinary refractive index (nₑ), rotate the polarizer by 90 degrees.

-

Measure the refractive index.

-

-

Calculation of Birefringence:

-

The birefringence is calculated as Δn = nₑ - nₒ.

-

Protocol for Measuring Rotational Viscosity

This protocol outlines the determination of rotational viscosity (γ₁) using the transient current method.

Methodology:

-

Cell Preparation:

-

A planar aligned liquid crystal cell is filled with the mixture.

-

-

Measurement:

-

The cell is placed in a temperature-controlled stage.

-

A square wave voltage is applied to the cell, with an amplitude sufficient to cause switching.

-

The transient current flowing through the cell during the switching process is measured using an oscilloscope.

-

-

Calculation:

-

The rotational viscosity is calculated from the area under the transient current peak and other cell parameters.

-

Protocol for Measuring Response Time

This protocol describes the measurement of the rise time (τₒₙ) and fall time (τₒff) of a liquid crystal cell.

Workflow for Response Time Measurement

Response Time Measurement Workflow

Methodology:

-

Setup:

-

Place the liquid crystal cell between two crossed polarizers.

-

A laser beam is passed through the setup, and the transmitted light is detected by a photodiode connected to an oscilloscope.

-

-

Measurement:

-

Apply a square wave voltage to the cell to switch it between the ON and OFF states.

-

The oscilloscope records the change in light transmittance over time.

-

-

Analysis:

-

The rise time (τₒₙ) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.

-

The fall time (τₒff) is the time taken for the transmittance to drop from 90% to 10% of its maximum value when the voltage is removed.

-

Conclusion

This compound is a valuable component in the formulation of nematic liquid crystal mixtures for display applications. Its key contribution lies in enhancing the positive dielectric anisotropy and enabling a broad nematic temperature range. While its impact on viscosity and response time needs to be carefully balanced with other components in the mixture, its overall properties make it a versatile material for achieving desired electro-optical performance in modern LCDs. The protocols provided in this document offer a standardized approach to characterizing the physical properties of liquid crystal mixtures containing this and similar compounds, facilitating the development of new and improved display materials.

References

Application Notes and Protocols: 4-Cyanophenyl 4-butylbenzoate in Nematic Liquid Crystals

Abstract

These application notes provide a comprehensive overview of the use of 4-Cyanophenyl 4-butylbenzoate as a component in nematic liquid crystal mixtures. Included are its physicochemical properties, key applications, and detailed protocols for the preparation and characterization of liquid crystal cells. This document is intended for researchers, scientists, and professionals in materials science and electro-optical device development.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, featuring a rigid core, a flexible butyl tail, and a polar cyano group, makes it a valuable component in liquid crystal formulations. The strong dipole moment of the cyano group contributes to a positive dielectric anisotropy and promotes the parallel alignment of molecules essential for the nematic phase. This compound is frequently used as an intermediate in liquid crystal mixtures to modulate properties such as the temperature range of the nematic phase and the electro-optical response.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 38690-77-6 | [1] |

| Molecular Formula | C18H17NO2 | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point (Predicted) | 441.9 ± 38.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

Applications in Nematic Liquid Crystals

This compound is primarily utilized as a component in liquid crystal mixtures to achieve desired material properties for various applications.

-

Broadening Operating Temperature Range: It is added to eutectic mixtures to extend the operational temperature range of the nematic phase. This is crucial for devices intended for use in environments with significant temperature fluctuations, such as automotive and outdoor displays.[2]

-

High-Resolution Displays: The stable nematic behavior and predictable alignment of mixtures containing this compound are essential for high-resolution displays (e.g., 4K, 8K), enabling crisp images and high pixel fidelity.[2]

-

Electro-Optical Devices: The positive dielectric anisotropy imparted by the cyano group is fundamental for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).

-

Sensors and Detection Systems: The alignment of liquid crystals can be disrupted by the presence of analytes, leading to a detectable optical change. Stable nematic mixtures containing this compound can be employed in responsive sensors for environmental monitoring and biomedical diagnostics.[2]

Experimental Protocols

The following protocols outline standard procedures for the preparation and characterization of liquid crystal cells containing this compound.

This protocol describes the formulation of a simple binary nematic mixture.

Materials:

-

This compound

-

4-cyano-4'-pentylbiphenyl (5CB) or another nematic liquid crystal

-

Glass vials

-

Hot plate with magnetic stirring

-

Spatula

-

Analytical balance

Procedure:

-